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Compound Name: 1,1-Diphenylacetone

Cat. No.: B1664572 Get Quote

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 1,1-Diphenylacetone from

Phenylacetone

Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1-
diphenylacetone, an organic compound featuring a benzhydryl group attached to a central

carbonyl moiety.[1] The primary focus is a robust and well-documented two-step method

commencing with phenylacetone. This process involves an initial α-keto bromination followed

by a Lewis acid-catalyzed Friedel-Crafts alkylation with benzene.[1][2] This document delves

into the underlying reaction mechanisms, provides detailed, field-proven experimental

protocols, and discusses critical aspects of process control, potential side reactions, and

product characterization. It is intended for researchers, chemists, and professionals in drug

development and fine chemical synthesis who require a thorough understanding of this classic

transformation.

Mechanistic Insights and Strategic Considerations
The direct Friedel-Crafts reaction between phenylacetone and benzene is not the preferred

synthetic route. The ketone's carbonyl oxygen acts as a Lewis base, which would form a stable

complex with the Lewis acid catalyst (e.g., aluminum chloride). This complexation deactivates

the catalyst and can lead to undesired side reactions.

Therefore, a more effective strategy involves a two-step sequence:
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α-Bromination: Phenylacetone is first converted to its α-bromo derivative, α-bromo-α-

phenylacetone. This step transforms the α-carbon into a potent electrophilic center.

Friedel-Crafts Alkylation: The resulting α-bromo-α-phenylacetone serves as the alkylating

agent in a subsequent Friedel-Crafts reaction with benzene, catalyzed by a strong Lewis

acid like anhydrous aluminum chloride (AlCl₃).[2][3]

The overall mechanism involves the generation of an electrophile from the α-bromo-α-

phenylacetone by the Lewis acid. This electrophile is then attacked by the nucleophilic benzene

ring in a classic electrophilic aromatic substitution (EAS) pathway.[4][5] The AlCl₃ catalyst

facilitates the removal of the bromide, generating a carbocation (or a highly polarized complex)

at the α-carbon, which is then readily attacked by the electron-rich aromatic ring.[6][7]
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Step 1: α-Bromination

Step 2: Friedel-Crafts Alkylation

Phenylacetone

Br₂ α-Bromo-α-phenylacetone

 Bromination

α-Bromo-α-phenylacetone

HBr (byproduct) AlCl₃ (Lewis Acid)
Electrophilic Intermediate

[R-Br-AlCl₃ complex]

 Catalyst Activation

Sigma Complex
(Arenium Ion)

Benzene

 Nucleophilic Attack

1,1-Diphenylacetone

 Deprotonation

H⁺ + AlCl₃Br⁻

Click to download full resolution via product page

Caption: High-level overview of the two-step synthesis pathway.
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Detailed Experimental Protocol
This protocol is adapted from the well-vetted procedure published in Organic Syntheses, which

provides a reliable method for laboratory-scale preparation.[2]

Materials and Reagents
Compound

Molar Mass (
g/mol )

Quantity Moles Notes

Phenylacetone 134.18 37 g (36.9 mL) 0.276
Starting material.

[8]

Bromine 159.81 45 g (14.4 mL) 0.28

Reagent grade.

Handle with

extreme caution.

Benzene 78.11
200 mL + 150

mL
-

Dry, thiophene-

free. Acts as

solvent and

reactant.

Anhydrous

Aluminum

Chloride

133.34 75 g 0.56

Highly

hygroscopic.

Must be handled

in a dry

environment.

Hydrochloric Acid

(conc.)
36.46 100 mL - For work-up.

Sodium

Bicarbonate
84.01

Saturated

solution
-

For

washing/neutraliz

ation.

Anhydrous

Sodium Sulfate
142.04 ~60 g - Drying agent.

Diethyl Ether 74.12 ~150 mL - For extraction.

Step-by-Step Procedure
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The overall workflow involves two distinct chemical transformations followed by a purification

sequence.

Start

Part A: α-Bromination
of Phenylacetone in Benzene

HBr Gas Removal
(Nitrogen Stream)

Part B: Friedel-Crafts Alkylation
with AlCl₃ in Benzene

Quenching
(Ice / HCl)

Aqueous Work-up & Extraction

Solvent Removal & Vacuum Distillation

Final Product:
1,1-Diphenylacetone

Click to download full resolution via product page
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Caption: Experimental workflow for the synthesis of 1,1-diphenylacetone.

Part A: Preparation of α-Bromo-α-phenylacetone[2]

Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel,

and a reflux condenser in a fume hood. The condenser outlet should be fitted with a tube to

trap the evolving hydrogen bromide (HBr) gas.

Initial Charge: Charge the flask with 200 mL of dry, thiophene-free benzene and 37 g (0.276

mole) of phenylacetone.

Bromine Addition: Begin stirring and add 45 g (0.28 mole) of bromine dropwise from the

funnel over a period of 1 hour. The reaction is exothermic and generates HBr gas. Maintain a

steady rate to control the reaction. The mixture will turn from cloudy to a clear orange-red.

HBr Removal: After the addition is complete, replace the dropping funnel with a gas inlet

tube. Pass a stream of dry nitrogen through the solution for 3–6 hours to drive off all the

dissolved HBr. The reaction is complete when HBr fumes are no longer detected at the

condenser outlet. The resulting benzene solution of α-bromo-α-phenylacetone is used

directly in the next step.

Part B: Friedel-Crafts Alkylation to form 1,1-Diphenylacetone[2]

Catalyst Setup: In a separate, clean, and dry flask equipped as before, place 75 g (0.56

mole) of anhydrous aluminum chloride and 150 mL of dry benzene.

Reaction Initiation: Begin stirring and gently heat the AlCl₃/benzene slurry to a gentle boil

using a steam bath.

Addition of Alkylating Agent: Slowly add the benzene solution of α-bromo-α-phenylacetone

from Part A to the boiling mixture over 1 hour. The reaction is vigorous, and the mixture will

darken significantly.

Completion: After the addition is complete, continue heating at reflux for an additional hour.

Quenching: Cool the reaction mixture and pour it slowly and with vigorous stirring onto a

mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step
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decomposes the aluminum chloride complex and must be done carefully in a large beaker.

The dark solution should become orange-yellow.

Extraction and Work-up: Once the ice has melted, separate the benzene layer. Extract the

aqueous layer with three 50-mL portions of ether. Combine all organic layers.

Washing: Wash the combined organic solution with 100 mL of water, followed by 100 mL of

saturated sodium bicarbonate solution to neutralize any remaining acid.

Drying and Solvent Removal: Dry the organic solution over anhydrous sodium sulfate for at

least one hour. Evaporate the solvents (benzene and ether) using a rotary evaporator or on a

steam bath.

Purification: The crude product is purified by vacuum distillation. A small forerun is typically

collected before the main fraction of 1,1-diphenylacetone distills at 142–148 °C under 2–3

mm Hg pressure.[2] The distillate may solidify upon cooling.[2] The final product can be

further purified by recrystallization from petroleum ether.[1]

Product Characterization and Data
The identity and purity of the synthesized 1,1-diphenylacetone should be confirmed using

standard analytical techniques.

Table of Physical and Spectroscopic Properties:
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Property Value Source

IUPAC Name 1,1-Diphenylpropan-2-one [1][9]

CAS Number 781-35-1 [1][9]

Molecular Formula C₁₅H₁₄O [1][9]

Molar Mass 210.27 g/mol [1][9]

Appearance White solid / crystalline powder [1][3][9]

Melting Point 46 °C [1]

Boiling Point 142–148 °C @ 2-3 mmHg [2]

¹H NMR (CDCl₃)

δ ~2.2 (s, 3H, -CH₃), δ ~5.4 (s,

1H, -CH), δ ~7.2-7.4 (m, 10H,

Ar-H)

[10]

IR (KBr)

~1715-1720 cm⁻¹ (C=O

stretch), ~1450-1600 cm⁻¹

(Aromatic C=C)

[9][11]

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and

instrument.

Troubleshooting and Side Reactions
Moisture Contamination: The presence of water will deactivate the aluminum chloride

catalyst and can lead to hydrolysis of the bromo-intermediate, reducing the overall yield.[12]

Ensure all glassware is oven-dried and reagents are anhydrous.

Incomplete Bromination: Insufficient bromine or reaction time can leave unreacted

phenylacetone, which will complicate purification. Using a slight excess of bromine ensures

full conversion.[12]

Formation of Colored Impurities: Overheating during the Friedel-Crafts reaction or distillation

can lead to the formation of polymeric or degradation byproducts, resulting in a colored final
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product.[12] Careful temperature control and efficient purification are key to obtaining a

white, crystalline solid.

Polyalkylation: While Friedel-Crafts alkylations are known for polyalkylation, it is less of a

concern in this specific synthesis.[13] The product, 1,1-diphenylacetone, contains a

deactivating acyl group, which makes the attached phenyl rings less susceptible to further

alkylation compared to the benzene reactant.[13][14]

Safety Considerations
Bromine: Is highly corrosive, toxic, and volatile. It should be handled exclusively in a

chemical fume hood with appropriate personal protective equipment (PPE), including gloves,

safety goggles, and a lab coat.

Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and HCl gas. It is

corrosive and should be handled in a dry environment, avoiding contact with skin and

moisture.

Benzene: Is a known carcinogen and is highly flammable. All operations involving benzene

must be conducted in a well-ventilated fume hood.

Hydrogen Bromide: The HBr gas evolved during bromination is corrosive and toxic. It must

be trapped or vented safely within a fume hood.

Quenching: The quenching of the reaction mixture with ice/acid is highly exothermic and

releases HCl gas. This step must be performed slowly and with caution.

Conclusion
The synthesis of 1,1-diphenylacetone from phenylacetone via an α-bromination and

subsequent Friedel-Crafts alkylation is a classic and effective method. By understanding the

underlying mechanisms and adhering to a carefully controlled, anhydrous protocol, researchers

can achieve good yields of a high-purity product. Proper characterization and stringent safety

measures are paramount for the successful and safe execution of this synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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